2-Butyne-1,4-diol diglycerol ether

Description

2-Butyne-1,4-diol (B31916) diglycerol (B53887) ether is a specialized chemical compound that integrates the structural features of both an acetylenic diol and a polyether. Its backbone is formed by the rigid, linear 2-butyne-1,4-diol molecule, which is flanked by two glycerol (B35011) ether units. This unique combination imparts a range of desirable properties, making it a focal point for innovative research.

Acetylenic diols are a class of organic compounds characterized by the presence of a carbon-carbon triple bond and two hydroxyl groups. wikipedia.orgvenus-goa.us The parent compound, 2-butyne-1,4-diol, is a versatile precursor in various industrial syntheses, including the production of 1,4-butanediol (B3395766), which is a key component in polyurethanes and other polymers. nbinno.comatamankimya.comatamankimya.com The reactivity of the alkyne and hydroxyl groups makes it a valuable starting material for a wide array of chemical transformations. atamankimya.comresearchgate.net

Polyethers, on the other hand, are polymers containing ether linkages in their main chain. atamanchemicals.com They are known for their thermal stability, chemical resistance, and flexibility. The incorporation of glycerol, a simple polyol, into an ether structure introduces multiple hydroxyl groups, enhancing hydrophilicity and providing sites for further functionalization.

2-Butyne-1,4-diol diglycerol ether, therefore, represents a hybrid molecule that marries the reactive potential of an alkyne with the versatile and stable nature of a polyether.

The true significance of this compound lies in its multifunctionality. The central alkyne group can participate in a variety of chemical reactions, including hydrogenation, cycloadditions, and metal-catalyzed cross-coupling reactions. atamankimya.comresearchgate.net This allows for the construction of complex molecular architectures.

While direct research on "this compound" is not extensively documented in publicly available literature, academic and industrial interest in its constituent parts—acetylenic diols and polyethers—is robust. Research on acetylenic diol derivatives focuses on their use as surfactants and in the synthesis of complex organic molecules. venus-goa.usgoogleapis.com The study of polyether diols is a cornerstone of polyurethane chemistry, with ongoing efforts to develop new structures with tailored properties. ontosight.ai

The potential of this compound can be inferred from the known reactions of its parent molecules. The etherification of diols is a standard organic transformation, and the reaction of 2-butyne-1,4-diol with a glycerol derivative would be a plausible synthetic route. The resulting molecule would be a prime candidate for creating novel polymers and materials with unique property profiles, driving further academic exploration into its synthesis and characterization.

Data Tables

To provide a clearer understanding of the parent compound, the following table outlines the key chemical properties of 2-Butyne-1,4-diol.

| Property | Value |

| Molecular Formula | C₄H₆O₂ |

| Molecular Weight | 86.09 g/mol nih.gov |

| Appearance | Colorless to slightly yellow, hygroscopic solid atamankimya.com |

| Melting Point | 54-58 °C nbinno.comnih.gov |

| Boiling Point | 238 °C nbinno.com |

| Solubility | Highly soluble in water, ethanol, and acetone (B3395972) atamankimya.comnih.gov |

| IUPAC Name | But-2-yne-1,4-diol nih.gov |

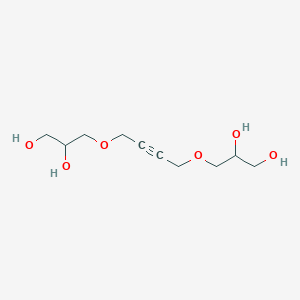

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H18O6 |

|---|---|

Poids moléculaire |

234.25 g/mol |

Nom IUPAC |

3-[4-(2,3-dihydroxypropoxy)but-2-ynoxy]propane-1,2-diol |

InChI |

InChI=1S/C10H18O6/c11-5-9(13)7-15-3-1-2-4-16-8-10(14)6-12/h9-14H,3-8H2 |

Clé InChI |

HJLMFDJVLDVHIV-UHFFFAOYSA-N |

SMILES canonique |

C(C#CCOCC(CO)O)OCC(CO)O |

Origine du produit |

United States |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis for Molecular Architecture

Spectroscopic techniques are indispensable for probing the molecular structure of 2-Butyne-1,4-diol (B31916) diglycerol (B53887) ether, providing detailed information about its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the complete mapping of the molecular structure.

For 2-Butyne-1,4-diol diglycerol ether, the ¹H NMR spectrum would confirm the presence of the glycerol (B35011) and butyne moieties. The protons of the methylene groups (CH₂) adjacent to the ether linkages would appear at a distinct chemical shift, influenced by the electronegative oxygen atom. The protons within the glycerol backbone would present complex splitting patterns. Notably, due to the internal nature of the alkyne, there would be no signal in the typical alkynyl proton region (δ 1.7-3.1 ppm) libretexts.org.

The ¹³C NMR spectrum provides complementary information. The carbons of the C≡C triple bond would produce characteristic signals in the sp-hybridized carbon region (typically δ 70-90 ppm). The carbons of the glycerol units and the methylene groups attached to the ether oxygen would also be readily identifiable, confirming the successful etherification of the parent diol.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on the structures of the precursors, 2-Butyne-1,4-diol and glycerol. Actual values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -C≡C- | N/A | 80 - 90 |

| HO-CH₂-C≡C- | ~4.2 | 50 - 60 |

| -O-CH₂-CH(OH)- | 3.5 - 3.8 | 62 - 65 |

| -CH₂-CH(OH)-CH₂OH | 3.8 - 4.1 | 70 - 74 |

| -CH(OH)-CH₂OH | 3.4 - 3.7 | 63 - 66 |

| -OH | Variable (Broad) | N/A |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorptions. A strong, broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups from the glycerol moieties. The C-O stretching of the ether linkages would produce strong absorptions in the 1050-1150 cm⁻¹ region. The C-H stretching of the aliphatic CH₂ and CH groups would appear just below 3000 cm⁻¹. The carbon-carbon triple bond (C≡C) stretch in a symmetrical or near-symmetrical internal alkyne is often weak or absent in the IR spectrum due to a small or non-existent change in the dipole moment during the vibration libretexts.org.

Raman Spectroscopy: Raman spectroscopy is particularly effective for identifying non-polar bonds. Therefore, it is an excellent complementary technique for observing the alkyne functional group in this molecule. A distinct and sharp peak in the Raman spectrum between 2100 and 2260 cm⁻¹ would confirm the presence of the C≡C triple bond, which might be weak in the IR spectrum libretexts.orglibretexts.org. Raman signals for alkynes can be exceptionally strong, making them useful probes nih.gov.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Technique | Expected Frequency (cm⁻¹) |

| Hydroxyl | O-H stretch | IR | 3200 - 3600 (Broad, Strong) |

| Aliphatic | C-H stretch | IR, Raman | 2850 - 3000 (Medium-Strong) |

| Alkyne | C≡C stretch | Raman | 2100 - 2260 (Strong) |

| Alkyne | C≡C stretch | IR | 2100 - 2260 (Weak or Absent) |

| Ether | C-O stretch | IR | 1050 - 1150 (Strong) |

Chromatographic Separations for Compositional Analysis

Chromatographic methods are essential for separating the target compound from unreacted starting materials, by-products, or oligomers, thereby allowing for a thorough assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile components in a mixture. For the analysis of this compound, GC-MS can be used to assess the purity of a synthesized batch and identify any reaction by-products.

The synthesis of the target compound likely involves the reaction of 2-Butyne-1,4-diol with a glycerol precursor. Potential impurities could include unreacted 2-Butyne-1,4-diol, glycerol, mono-etherified products, or isomers. In a GC-MS analysis, the gas chromatograph would separate these compounds based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for positive identification. This is a validated method for the analysis of various diols in complex mixtures nih.gov.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for analyzing the molecular weight and molecular weight distribution of polymers lcms.cz. If this compound is used as a monomer, cross-linking agent, or chain extender in a polymerization reaction, GPC is crucial for characterizing the resulting polymer.

The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller ones. By using a set of well-characterized polymer standards for calibration, the GPC system can determine several key parameters for a polymer sample lcms.cz:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ), which measures the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

This data is critical for understanding how the polymerization conditions affect the final material's properties, such as its strength, viscosity, and brittleness lcms.cz.

Advanced Microscopy and Diffraction for Material Characterization

While the aforementioned techniques characterize the molecule itself, advanced microscopy and diffraction methods are used to analyze the bulk material, especially if this compound is a component of a solid-state material, thin film, or polymer matrix.

Microscopy: Techniques such as Atomic Force Microscopy (AFM) can provide three-dimensional surface images and characterize the nanomechanical properties of materials derived from the compound biocompare.com. For example, if the compound is used to create a polymer coating, AFM could be used to analyze its surface roughness and homogeneity. Other advanced microscopy techniques like cryo-electron microscopy (cryo-EM) are powerful for determining high-resolution structures of larger biological or macromolecular assemblies azonano.com.

Diffraction: X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. If this compound, or a polymer made from it, is a crystalline or semi-crystalline solid, XRD can be used to determine its crystal lattice structure and the arrangement of molecules within that lattice. This information is vital for understanding the material's mechanical and thermal properties. XRD has been successfully used to establish the structure of various alkyne-containing complexes and materials nih.govmdpi.com.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Surface Topography

There is no specific information available in the reviewed literature regarding the use of SEM or AFM to characterize the surface topography of this compound.

X-ray Diffraction (XRD) and Electron Backscatter Diffraction (EBSD) for Crystalline Structure

Information on the crystalline structure of this compound from XRD or EBSD analysis is not present in the available scientific literature.

Transmission Electron Microscopy (TEM) and X-ray Absorption Fine Structure (XAFS) for Nanoscale Features

There are no documented studies using TEM or XAFS to investigate the nanoscale features of this compound.

Chemical Reactivity and Derivatization Studies of 2 Butyne 1,4 Diol Diglycerol Ether

Reactions Involving the Alkyne Moiety

The internal carbon-carbon triple bond is the most reactive site for non-polymeric transformations, offering pathways to a variety of saturated and unsaturated analogues and serving as a hub for cycloaddition reactions.

The hydrogenation of the alkyne in 2-Butyne-1,4-diol (B31916) diglycerol (B53887) ether can be controlled to selectively produce either the corresponding alkene (cis-2-Butene-1,4-diol diglycerol ether) or the fully saturated alkane (1,4-Butanediol diglycerol ether). The choice of catalyst and reaction conditions is critical for achieving the desired product.

Partial Hydrogenation to Alkenes: To obtain the cis-alkene, a deactivated or "poisoned" catalyst is typically employed. This process, known as syn-addition, adds hydrogen atoms to the same face of the alkyne, resulting in the Z-isomer. Palladium-based catalysts are highly effective, and their selectivity can be tuned. For instance, palladium on calcium carbonate (Pd/CaCO3), often used with a poison like ammonia or lead acetate (Lindlar's catalyst), is highly selective for the formation of 2-butene-1,4-diol (B106632) from 2-butyne-1,4-diol. researchgate.net Similarly, platinum-based catalysts can exhibit excellent selectivity for the alkene product. rsc.org

Complete Hydrogenation to Alkanes: For full saturation to the alkane analogue, more active catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel are used, typically under moderate to high hydrogen pressure. researchgate.net These conditions ensure the hydrogenation of both the initial alkyne and the intermediate alkene. Studies on the parent molecule, 2-butyne-1,4-diol, show that with catalysts like 1% Pd/C, the major product is the fully saturated 1,4-butanediol (B3395766). researchgate.net The reaction proceeds stepwise, with the hydrogenation of the alkyne to an alkene being much faster than the subsequent hydrogenation of the alkene to the alkane. researchgate.net

| Reaction Type | Typical Catalysts | Primary Product | Key Conditions |

|---|---|---|---|

| Partial Hydrogenation (cis-Alkene) | Pd/CaCO3-NH3, Pt/SiC, Lindlar's Catalyst | (Z)-2-Butene-1,4-diol diglycerol ether | Deactivated catalyst, controlled H2 supply |

| Complete Hydrogenation (Alkane) | Pd/C, PtO2, Raney Ni | Butane-1,4-diol diglycerol ether | High activity catalyst, H2 pressure |

The alkyne moiety can participate in various cycloaddition reactions, which are powerful methods for constructing cyclic molecules and for linking molecular fragments.

Click Chemistry: The term "click chemistry" describes reactions that are high-yielding, modular, and create only inoffensive byproducts. organic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a 1,2,3-triazole ring. organic-chemistry.orgresearchgate.net However, the classic CuAAC reaction is most efficient for terminal alkynes. As 2-Butyne-1,4-diol diglycerol ether contains an internal alkyne, it is not an ideal substrate for standard CuAAC. Nonetheless, ruthenium-based catalysts have been developed that can catalyze the cycloaddition of azides to internal alkynes, affording 1,5-substituted triazoles. nih.gov Furthermore, under thermal conditions, the uncatalyzed Huisgen 1,3-dipolar cycloaddition can occur but often requires higher temperatures and may yield a mixture of regioisomers. organic-chemistry.org An alternative approach is strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction, but this would require prior conversion of the internal alkyne to a strained cyclooctyne. nih.goviris-biotech.de

Cyclotrimerization: This [2+2+2] cycloaddition reaction involves the metal-catalyzed trimerization of three alkyne units to form a substituted benzene ring. Using catalysts like cyclopentadienylcobalt dicarbonyl (CpCo(CO)2) or Wilkinson's catalyst (RhCl(PPh3)3), three molecules of this compound could theoretically react to form a highly functionalized, hexa-substituted aromatic core. This reaction provides a direct route to complex, star-shaped molecules or cross-linked polymeric networks.

The electron-rich triple bond is susceptible to attack by electrophiles. Halogenation and hydration are classic examples of such transformations.

Electrophilic Addition: The reaction with halogens like bromine (Br2) or chlorine (Cl2) proceeds via stepwise addition. The first equivalent of the halogen adds across the triple bond, typically in an anti-fashion, to yield a dihaloalkene. The addition of a second equivalent results in a tetrahaloalkane derivative. Hydration of the alkyne, catalyzed by mercury salts (e.g., HgSO4) in aqueous acid, would lead to the formation of an enol intermediate, which would rapidly tautomerize to the more stable ketone, yielding a keto-diol derivative.

Nucleophilic Addition: Nucleophilic addition to an unactivated internal alkyne is generally less favorable than electrophilic addition. However, certain nucleophiles can add to the triple bond, often requiring specific catalysts or reaction conditions. For example, the addition of alcohols to the parent 2-butyne-1,4-diol has been reported to yield keto-ether products under specific catalytic conditions. chemicalbook.com

Reactivity of Polyether Linkages and Terminal Hydroxyl Groups

The two terminal primary hydroxyl groups derived from the glycerol (B35011) moieties are key functional handles for building larger molecules, particularly polymers, through esterification and reactions with isocyanates or epoxides. The ether linkages themselves are generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.

The terminal hydroxyl groups readily undergo esterification, a fundamental reaction for synthesizing polyesters and other ester derivatives.

Esterification: Direct esterification can be achieved by reacting this compound with carboxylic acids, typically in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and with removal of water to drive the equilibrium. frontiersin.org For higher yields and milder conditions, more reactive acylating agents such as acid chlorides or anhydrides are used, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl or carboxylic acid byproduct.

Transesterification: This process is crucial for polyester (B1180765) synthesis, involving the reaction of the diol with a diester (e.g., dimethyl terephthalate). researchgate.netresearchgate.net The reaction is typically catalyzed by metal salts (e.g., zinc acetate, titanium alkoxides) at high temperatures, displacing the lower-boiling alcohol (e.g., methanol) to form the polyester.

| Reaction | Reactant | Typical Catalyst/Conditions |

|---|---|---|

| Direct Esterification | Dicarboxylic Acid | Acid catalyst (e.g., H2SO4), heat, water removal |

| Acylation | Diacid Chloride | Base (e.g., Pyridine), room temperature |

| Transesterification | Diester | Metal salt (e.g., Zn(OAc)2), heat, alcohol removal |

As a diol, this compound is an excellent monomer for step-growth polymerization, leading to the formation of high-performance polymers like polyurethanes and polyesters. The presence of the alkyne in the backbone of these polymers provides a valuable site for post-polymerization modification, such as cross-linking or functionalization via click chemistry. ugent.be

Polyurethane Synthesis: The reaction of the terminal hydroxyl groups with diisocyanates (e.g., hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI)) proceeds via a polyaddition mechanism to form polyurethanes. ugent.be In this polymer structure, the long, flexible diglycerol ether chains would constitute the "soft segments," imparting flexibility, while the urethane linkages form the "hard segments," providing strength and rigidity through hydrogen bonding. researchgate.net

Polyester Synthesis: As described above, polycondensation with dicarboxylic acids or transesterification with diesters yields polyesters. researchgate.netosti.gov The properties of the resulting polyester can be tailored by the choice of the diacid co-monomer. For example, using a long-chain aliphatic diacid would result in a more flexible, lower-melting polyester, while an aromatic diacid would produce a more rigid, high-performance material.

Controllable C-H Alkylation of Polyether Chains

The polyether chains of this compound possess C-H bonds that are potential sites for functionalization. The ability to selectively alkylate these positions opens avenues for modifying the physical and chemical properties of the molecule, such as its solubility, thermal stability, and coordination behavior. While direct studies on this compound are limited, research on similar polyether structures, such as polyethylene glycol (PEG) and polyethylene oxide (PEO), provides significant insights into the methodologies for achieving controllable C-H alkylation.

Recent advancements have demonstrated that photoinduced iron catalysis is an effective method for the C-H alkylation of polyethers under mild conditions. researchgate.netnih.gov This approach offers a high degree of control over the level of functionalization, which can be modulated by adjusting the quantity of the alkylating agent (typically electron-deficient alkenes) and the reaction duration, all while maintaining a narrow molecular weight distribution of the polymer. researchgate.netnih.gov

The general mechanism for this iron-catalyzed C-H alkylation involves the generation of a polyether radical, which then adds to an electron-deficient alkene. This process is often initiated by a photosensitive iron(III) catalyst that, upon excitation, generates a radical species capable of abstracting a hydrogen atom from the polyether backbone. nih.gov

A variety of electron-deficient alkenes can be employed in this process, allowing for the introduction of diverse functional groups onto the polyether chain. These include groups such as nitriles, esters, and epoxides. nih.gov The successful application of this methodology to different types of polyethers suggests its potential applicability to this compound. researchgate.net

Table 1: Examples of Catalysts and Conditions for C-H Alkylation of Polyethers (Analogous Systems)

| Catalyst System | Alkylating Agent | Reaction Conditions | Key Findings | Reference |

| Iron(III) chloride complex | Electron-deficient alkenes | Visible light irradiation, room temperature | Controllable degree of functionalization, narrow molecular weight distribution maintained. | researchgate.netnih.gov |

| Organic photoredox catalysts | Various alkenes | UV light irradiation | Effective for incorporating polar groups into polyolefin chains, a related C-H functionalization. | nih.gov |

It is important to note that the presence of the alkyne functionality in this compound could potentially influence the C-H alkylation process. The triple bond might interact with the catalyst or participate in side reactions. Therefore, optimization of reaction conditions would be necessary to achieve selective alkylation of the polyether chains without affecting the alkyne core.

Investigations into Complexation and Coordination Chemistry

The alkyne group in this compound serves as a potential coordination site for transition metals. The interaction of alkynes with metal centers is a fundamental aspect of organometallic chemistry, leading to the formation of a diverse array of complexes with unique structures and reactivity. wikipedia.orglkouniv.ac.in The diglycerol ether side chains could also play a role in the coordination behavior, potentially acting as hemilabile ligands or influencing the solubility and stability of the resulting metal complexes.

The coordination of an alkyne to a transition metal is typically described by the Dewar-Chatt-Duncanson model, where the alkyne donates electron density from its π-orbitals to vacant d-orbitals of the metal, and the metal back-donates electron density into the π*-antibonding orbitals of the alkyne. wikipedia.org This interaction leads to a change in the geometry of the alkyne, with the substituents bending away from the metal and an elongation of the C≡C bond. wikipedia.org

Alkynes can coordinate to a single metal center in a dihapto (η²) fashion, acting as a two-electron donor. wikipedia.org They can also bridge two metal centers, donating a total of four electrons. wikipedia.org The specific coordination mode depends on the metal, its oxidation state, and the surrounding ligands.

Table 2: General Characteristics of Transition Metal-Alkyne Complexes

| Feature | Description |

| Bonding | Involves σ-donation from alkyne π-orbitals to metal d-orbitals and π-back-donation from metal d-orbitals to alkyne π*-orbitals. wikipedia.orglkouniv.ac.in |

| Structural Changes upon Coordination | Elongation of the C≡C bond and bending of the alkyne substituents away from the metal. wikipedia.org |

| Coordination Modes | Can act as a 2-electron donor to a single metal (η²) or a 4-electron donor bridging two metals. wikipedia.org |

| Spectroscopic Signatures | The C≡C stretching frequency in the IR spectrum is typically lowered upon coordination. ilpi.com |

The presence of the polyether chains in this compound could also lead to the formation of crown ether-like coordination environments, potentially enabling the complexation of alkali and alkaline earth metals, in addition to transition metals. Further research is needed to explore the rich coordination chemistry that this multifunctional molecule may exhibit.

Applications in Advanced Materials and Polymer Science

Role as Monomers and Cross-linking Agents in Polymer Systems

The molecular structure of 2-Butyne-1,4-diol (B31916) diglycerol (B53887) ether, which contains multiple reactive hydroxyl (-OH) groups from the glycerol (B35011) units and a central triple bond, makes it an excellent candidate for use as both a monomer and a cross-linking agent in various polymer systems. The hydroxyl groups can participate in polycondensation and polyaddition reactions, forming polyester (B1180765) or polyurethane chains.

The rigid butyne core of the molecule can impart thermal stability and mechanical strength to the resulting polymer, while the flexible ether linkages can enhance properties like toughness and impact resistance. When used as a cross-linking agent, it can create three-dimensional networks in thermosetting resins, improving their rigidity, chemical resistance, and thermal performance. This dual functionality allows for the precise tailoring of polymer properties.

Derivatives of the parent compound, 2-butyne-1,4-diol, are known to be key components in the manufacture of synthetic resins and polyurethanes. atamankimya.comatamankimya.comnbinno.com For instance, related diepoxide compounds like 1,4-butanediol (B3395766) diglycidyl ether (BDDGE) are widely used to crosslink biopolymers such as collagen, demonstrating the effectiveness of such structures in forming stable polymer networks. nih.gov

Development of Functional Materials with Tailored Properties

The versatility of 2-Butyne-1,4-diol diglycerol ether allows for its incorporation into a variety of functional materials, enabling the fine-tuning of their physical and chemical characteristics to meet the demands of specific applications.

High-Performance Resins, Adhesives, and Coatings

In the realm of high-performance materials, this compound serves as a critical ingredient. When formulated into resins, it can enhance adhesion, improve thermal stability, and increase chemical resistance. The parent compound, 2-butyne-1,4-diol, is a known intermediate for plasticizers and synthetic resins. atamankimya.comatamankimya.comnih.gov Its ether derivatives have been specifically noted for their plasticizing effects on synthetic resins. google.com

The incorporation of this compound into adhesives can lead to stronger bonds that are more resistant to environmental degradation. In coatings, it can improve surface hardness, gloss, and protective properties. For example, 2-butyne-1,4-diol is used in metal surface treatment products and coating products. atamankimya.com The diglycerol ether derivative, with its multiple hydroxyl groups, can form a high density of cross-links, leading to durable and resilient coatings.

Hydrogels and Solid-State Electrolytes for Energy and Soft Materials

The hydrophilic nature of the diglycerol ether chains makes this compound suitable for the development of advanced hydrogels. Hydrogels are water-swollen polymer networks with applications in biomedicine, such as in regenerative medicine and tissue engineering. A structurally similar compound, 1,4-butanediol diglycidyl ether (BDDE), is a widely used cross-linking agent for preparing hyaluronic acid hydrogels. nih.gov The ability of such molecules to form stable, biocompatible, and biodegradable networks highlights the potential of this compound in this field.

In the domain of energy materials, the polar ether groups in the molecule's structure could facilitate ion transport, making it a candidate for use in the formulation of solid-state electrolytes for batteries and other electrochemical devices.

Contributions to Advanced Functional Materials for Electronics and Aerospace

The inherent properties of 2-Butyne-1,4-diol and its derivatives lend themselves to applications in the electronics and aerospace industries. The parent compound is utilized in metal surface treatments, including as a brightener in nickel electroplating baths, which is a critical process in the manufacture of electronic components. atamankimya.commallakchemicals.com This suggests that polymers derived from its diglycerol ether could be used as high-performance dielectrics, encapsulants, or adhesives in electronic devices.

In the aerospace sector, materials are required to withstand extreme temperatures and mechanical stress. The rigid butyne unit within the polymer backbone derived from this compound could contribute to the high thermal stability and mechanical strength required for aerospace composites and adhesives. nih.govgoogle.com

Engineering of Specialized Surfactants and Dispersants

The amphiphilic nature of this compound, possessing both a hydrophobic alkyne core and hydrophilic diglycerol ether chains, makes it a candidate for designing specialized surfactants and dispersants. Surfactants are crucial in a wide range of industrial processes, including emulsification, foaming, and wetting.

A patent related to ethers of 2-butene-1,4-diol (B106632) indicates their value as intermediates in the preparation of surface-active agents. google.com The unique "gemini" surfactant-like structure of the diglycerol ether derivative, with two hydrophilic heads attached to a rigid hydrophobic spacer, could lead to low critical micelle concentrations and high surface activity, making it an efficient emulsifier or dispersant in various formulations.

Utilization as Intermediates for Specialty Chemicals and Agrochemicals

2-Butyne-1,4-diol is a significant intermediate in the chemical industry for the synthesis of a wide array of products. atamankimya.comatamankimya.comnbinno.com It serves as a precursor for the production of various specialty chemicals, including corrosion inhibitors, textile additives, and plasticizers. atamankimya.comnih.gov

Electrochemical Engineering and Surface Science Applications

Additive Functions in Electrodeposition Processes

Butynediol derivatives are generally classified as brighteners and leveling agents in electroplating baths. guidechem.com The parent compound, 2-Butyne-1,4-diol (B31916), functions as a class II brightener, particularly in nickel electroplating. atamankimya.comguidechem.com Its primary role is to modify the crystal growth of the depositing metal, leading to smoother, brighter, and more uniform coatings.

The mechanism involves the adsorption of the molecule onto the cathode surface via its triple bond. atamankimya.com This adsorption inhibits the electro-crystallization of the metal at specific sites, controlling the deposition rate and influencing the final structure of the coating. atamankimya.com In processes like tin-silver alloy electrodeposition, 2-Butyne-1,4-diol has been shown to function as a selective ligand for silver ions, which helps in controlling the alloy's composition by limiting the rate of silver reduction.

Influence on Electrodeposited Coating Microstructure and Surface Properties

The addition of 2-Butyne-1,4-diol to electrodeposition baths has a marked effect on the resulting coating's microstructure and surface properties. In nickel electrodeposition from sulfamate (B1201201) baths, for example, the addition of 2-Butyne-1,4-diol can cause a shift in the grain structure. Studies have shown it can lead to the replacement of <110> oriented acicular grains with <100> oriented coarse columnar grains or <111> oriented nanograins. atamankimya.com

This modification of the crystal structure typically results in a smoother and more leveled surface finish. atamankimya.com The compound's ability to inhibit growth at peaks and promote deposition in valleys of the substrate surface is the basis for its leveling properties. This leads to a reduction in surface roughness and an increase in the brightness of the deposit. For instance, in Ni-W alloy plating, the addition of 2-butyne-1,4-diol can produce very bright and smooth films.

Mechanistic Studies of Corrosion Inhibition in Metal Surface Treatment

2-Butyne-1,4-diol and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, including steel in acidic and alkaline environments. atamankimya.comnbinno.com The primary mechanism of corrosion inhibition is the adsorption of the compound onto the metal surface, forming a protective film.

This protective layer acts as a barrier, isolating the metal from the corrosive environment. The adsorption process is facilitated by the presence of the triple bond (π-electrons) and the oxygen atoms in the hydroxyl groups, which can interact with the vacant d-orbitals of the metal atoms. Studies on API X65 steel in carbonate/bicarbonate solutions have shown that 2-butyne-1,4-diol acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption has been found to follow the Langmuir isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.

Theoretical and Computational Chemistry Insights

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. For a compound like 2-Butyne-1,4-diol (B31916) diglycerol (B53887) ether, DFT can elucidate the electron distribution, orbital energies, and reactivity indicators.

Studies on the core structure, 2-butyne-1,4-diol, reveal key electronic features that are foundational to understanding the diglycerol ether derivative. DFT calculations have been used to model the interaction of this molecule with metal surfaces, which is crucial for its application as a corrosion inhibitor and in catalysis. wien2k.at The electronic interaction involves the alkyne group's π-orbitals and the oxygen atoms' lone pairs.

In one such study, the adsorption of 2-butyne-1,4-diol on an iron surface was modeled using DFT. wien2k.at The calculations showed that the molecule chemisorbs onto the surface, with a significant electronic interaction between the iron atoms and the alkyne group, leading to the formation of covalent bonds. wien2k.at This interaction is described as having a back-bonding character, where electron density is donated from the molecule to the metal and vice-versa. wien2k.at The calculations determined the most favorable adsorption geometry and a high adsorption energy, explaining the compound's effectiveness as a corrosion inhibitor. wien2k.at

Table 1: DFT Calculated Adsorption Properties of 2-Butyne-1,4-diol on Fe(100) Surface

| Parameter | Value | Significance |

|---|---|---|

| Adsorption Geometry | Fourfold di-σ position | Indicates a strong, multi-point interaction with the iron surface. wien2k.at |

| Adsorption Energy | -2.70 eV/molecule | A high negative value confirming strong chemisorption, much stronger than water (-0.35 eV), explaining its role as a corrosion inhibitor. wien2k.at |

| Bonding Mechanism | Covalent bonds with back-bonding character | Implies a significant change in the electronic structure of the alkyne group upon adsorption, with a reduction in bond order from a triple to a double bond. wien2k.at |

Molecular Dynamics Simulations for Understanding Polymeric and Interfacial Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. For a molecule like 2-Butyne-1,4-diol diglycerol ether, which can be a monomer for or a component of polymeric materials, MD simulations provide crucial insights into conformational dynamics, interactions with solvents, and behavior at interfaces.

All-atom MD simulations have been successfully employed to investigate polymers with similar structures, such as poly(glycidyl ether)s with oligooxyethylene side chains. mdpi.com These studies explore how factors like temperature, solvent, and side-chain length affect the polymer's conformation and properties. mdpi.com Key phenomena that can be analyzed include:

Polymer Conformation: MD simulations can track the polymer chain's extension or collapse (coil-to-globule transition) in response to environmental changes. mdpi.com The radius of gyration is a common metric used to quantify the size and shape of the polymer.

Hydrogen Bonding: The formation and breaking of hydrogen bonds, both within the polymer chain (intramolecular) and between the polymer and solvent molecules (intermolecular), are critical to understanding the material's behavior. The ether linkages and hydroxyl groups in this compound would be active participants in such networks.

Solvation Shells: Simulations can characterize the structure of solvent molecules (e.g., water) around different parts of the polymer. The behavior of the water-solvation shell around hydrophobic and hydrophilic groups is particularly important for understanding solubility and phase transitions. mdpi.com

Interfacial Behavior: When used as a coating or additive, the orientation and interaction of the molecule at a solid-liquid or liquid-air interface are key. MD can model this behavior, predicting how the molecule aligns and interacts with surfaces, which is relevant for applications in corrosion inhibition and electroplating.

Table 2: Typical Parameters and Outputs from an MD Simulation of a Polyether

| Simulation Aspect | Description | Example Finding from Analogous Systems mdpi.com |

|---|---|---|

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) | Allows the system volume to change, capturing realistic dynamics at atmospheric pressure and various temperatures. |

| Force Field | AMBER, CHARMM, or similar | Defines the potential energy function for all atomic interactions. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Simulations of 20-100 ns are common for studying polymer dynamics in solution. |

| Analyzed Property | Radius of Gyration (Rg) | No clear relationship was found between phase-transition temperature and the overall polymer chain extension for some poly(glycidyl ether)s. |

| Analyzed Property | Water-Solvation Shell Strength | The temperature response of the first water-solvation shell around terminal alkyl groups showed a notable correlation with the phase-transition temperature. |

Computational Elucidation of Reaction Mechanisms and Catalytic Pathways

Understanding the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for process optimization and catalyst design. Computational methods, especially DFT, are invaluable for mapping out reaction pathways, identifying transition states, and calculating energy barriers.

Synthesis Pathway: The formation of the ether linkages likely proceeds through a mechanism analogous to a Williamson ether synthesis or the reaction of the diol with an epoxide like glycidol. Computational studies can model these reaction steps. For a Williamson synthesis, quantum-mechanical calculations can identify the transition states for O-alkylation and potential side reactions, explaining how factors like the choice of solvent impact selectivity. rsc.org

Catalytic Hydrogenation: The hydrogenation of the alkyne core is a key reaction. The industrial hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol (B106632) and subsequently to 1,4-butanediol (B3395766) is often performed over Ni, Pd, or Pt catalysts. researchgate.net DFT studies have provided a molecular-level understanding of this process. researchgate.net These calculations can:

Model the adsorption of reactants (2-butyne-1,4-diol and H₂) onto the catalyst surface. researchgate.net

Calculate the energy barriers for key elementary steps, such as H₂ dissociation and the sequential addition of hydrogen atoms to the alkyne. researchgate.net

Explain the selectivity towards the cis-alkene product (2-butene-1,4-diol) by analyzing the stability of reaction intermediates and the energetics of different pathways. researchgate.net

For example, DFT calculations on Pd surfaces have shown that the semi-hydrogenated intermediate (2-butene-1,4-diol) can adsorb strongly, influencing the rate of the second hydrogenation step to 1,4-butanediol. researchgate.net

Other Reactions: Other potential reactions, such as acid-catalyzed cyclodehydration, have also been investigated computationally. Studies on the cyclodehydration of 2-butene-1,4-diol to 2,5-dihydrofuran (B41785) have used quantum chemical methods to compare the reaction mechanisms for different diols and explain their differing reactivities. researchgate.net These calculations can distinguish between Sₙ1 and Sₙ2 type mechanisms based on the reaction conditions. researchgate.net

Table 3: Computationally Studied Reaction Pathways Relevant to 2-Butyne-1,4-diol Derivatives

| Reaction | Computational Method | Key Insights Gained |

|---|---|---|

| Catalytic Hydrogenation | DFT (GGA-PBE) | Determination of H₂ adsorption sites and dissociation barriers on Ni, Pd, and Pt surfaces; explanation of catalyst activity. researchgate.net |

| Williamson Ether Synthesis | DFT | Elucidation of transition state structures for O-alkylation vs. C-alkylation; understanding solvent effects on regioselectivity. rsc.org |

| Cyclodehydration | AM1, DFT | Identification of intermediate states and reaction mechanisms (Sₙ1 vs. Sₙ2) for the formation of cyclic ethers like 2,5-dihydrofuran. researchgate.net |

| Adsorption on Metal Surfaces | DFT | Calculation of adsorption energies and geometries to explain corrosion inhibition mechanisms. wien2k.at |

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Routes and Advanced Catalyst Development

The synthesis of 2-Butyne-1,4-diol (B31916) diglycerol (B53887) ether is not widely documented, presenting a significant opportunity for research into novel synthetic pathways. The primary conceptual route is the etherification of 2-butyne-1,4-diol with glycerol (B35011). This process involves the formation of an ether linkage between the hydroxyl groups of the two molecules.

Key research areas would include:

Acid Catalysis: The etherification of glycerol is often an acid-catalyzed reaction. vurup.sk Research could focus on both homogeneous catalysts, such as p-toluenesulfonic acid, and heterogeneous catalysts. Heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) and zeolites (e.g., H-Y, H-BEA) are particularly attractive as they are more environmentally friendly and easier to separate from the reaction products. vurup.sknih.gov Metal triflates, such as bismuth triflate (Bi(OTf)₃), have shown high activity and selectivity in the etherification of glycerol with alcohols, suggesting their potential for this synthesis. rsc.orgresearchgate.net

Alternative Routes: An alternative pathway could be modeled after the synthesis of 1,4-butanediol (B3395766) diglycidyl ether, which involves reacting 1,4-butanediol with epichlorohydrin (B41342) in the presence of a Lewis acid catalyst, followed by dehydrochlorination. wikipedia.org A similar approach could potentially be adapted for 2-butyne-1,4-diol and a glycerol-derived epoxide.

Advanced Catalyst Systems: The development of catalysts that offer high selectivity and yield is crucial. For instance, palladium-based catalysts are highly effective for the hydrogenation of the parent molecule, 2-butyne-1,4-diol, and research into modifying these systems for etherification could be fruitful. google.comchemicalbook.com Double metal cyanide (DMC) catalysts are known for their high activity in the ring-opening polymerization of epoxides to form polyether polyols and could be explored for this specific ether synthesis. mdpi.comiip.res.in

Table 1: Potential Catalyst Systems for 2-Butyne-1,4-diol diglycerol ether Synthesis

| Catalyst Type | Specific Examples | Rationale/Potential Advantages |

|---|---|---|

| Homogeneous Acid | p-Toluenesulfonic acid, Sulfuric acid | Well-understood mechanism for etherification. vurup.sk |

| Heterogeneous Acid | Amberlyst-15, Zeolites (H-Y, H-BEA) | Reusable, reduced waste, environmentally friendly. vurup.sknih.gov |

| Lewis Acids | Metal Triflates (e.g., Bi(OTf)₃), Tin Difluoride | High activity and selectivity in glycerol etherification. rsc.orgresearchgate.netprepchem.com |

| Modified Noble Metals | Supported Palladium (Pd) Catalysts | Proven activity with the 2-butyne-1,4-diol core molecule. google.comchemicalbook.com |

| Double Metal Cyanide | Zinc hexacyanocobaltate | High efficiency for polyether polyol synthesis via ring-opening. mdpi.comiip.res.in |

Targeted Functionalization for Next-Generation Material Demands

The structure of this compound offers multiple reactive sites, making it a versatile platform for creating a diverse range of functionalized molecules. The key sites for functionalization are the terminal hydroxyl groups from the glycerol units and the internal carbon-carbon triple bond.

Hydroxyl Group Reactions: The free hydroxyl groups can undergo standard alcohol reactions. Esterification with fatty acids could produce novel surfactants or emulsifiers. arizona.edu They can also serve as reactive sites for polymerization, acting as cross-linkers or monomers in the synthesis of advanced polymers like polyurethanes and polyesters. wikipedia.orgmostwiedzy.plresearchgate.net

Alkyne Bond Functionalization: The carbon-carbon triple bond is a hub of reactivity. It can be selectively hydrogenated to the corresponding alkene (2-butene-1,4-diol diglycerol ether) or fully saturated to the alkane (1,4-butanediol diglycerol ether), each with distinct properties. researchgate.net The alkyne can also undergo a variety of addition reactions and is a prime candidate for gold-catalyzed multifunctionalization or photoredox catalysis to introduce diverse functional groups across the triple bond. nih.govuni-heidelberg.denih.gov This allows for the creation of complex molecular architectures from a relatively simple starting material. springernature.com

Table 2: Potential Functionalization Reactions and Applications

| Reactive Site | Reaction Type | Potential Product/Application |

|---|---|---|

| Hydroxyl Groups | Esterification | Surfactants, emulsifiers, plasticizers. arizona.edu |

| Hydroxyl Groups | Polymerization | Monomers or cross-linkers for polyesters and polyurethanes. wikipedia.orgmostwiedzy.pl |

| Alkyne Bond | Hydrogenation | Creation of alkene or alkane diol ethers with different flexibility. researchgate.net |

| Alkyne Bond | Hydroamination/Hydroalkoxylation | Synthesis of nitrogen or oxygen-containing derivatives. uni-heidelberg.de |

| Alkyne Bond | Multi-component Reactions | Rapid construction of complex molecules for pharmaceuticals or agrochemicals. nih.govspringernature.com |

Advancements in Green Chemistry and Sustainable Production of Derivatives

The synthesis of this compound and its derivatives aligns well with the principles of green chemistry. Future research will likely focus on enhancing the sustainability of its production lifecycle.

Renewable Feedstocks: A major advantage is the use of glycerol, which is a readily available and renewable resource, often generated as a byproduct of biodiesel production. vurup.sk This valorization of a waste stream into a value-added chemical is a key aspect of a circular economy.

Catalyst and Solvent Optimization: The shift from homogeneous to reusable heterogeneous catalysts minimizes waste and simplifies product purification. vurup.sknih.gov Developing processes that can operate in green solvents (like water or supercritical CO₂) or under solvent-free conditions would further improve the environmental profile of the synthesis.

Atom Economy: Synthetic strategies will aim for high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic routes like direct etherification are generally preferred over multi-step syntheses that may involve protecting groups or generate significant byproducts.

Biocatalysis: Exploring enzymatic or biocatalytic routes for the synthesis could offer high selectivity under mild reaction conditions, reducing energy consumption and avoiding the use of harsh chemicals. nbinno.com

Table 3: Green Chemistry Approaches for Derivative Production

| Green Chemistry Principle | Approach | Benefit |

|---|---|---|

| Use of Renewable Feedstocks | Utilize crude glycerol from biodiesel production. researchgate.net | Reduces reliance on petrochemicals; valorizes waste streams. |

| Catalysis | Employ reusable heterogeneous acid catalysts (zeolites, resins). vurup.sk | Simplifies purification, minimizes catalyst waste, allows for continuous processes. |

| Safer Solvents & Auxiliaries | Develop solvent-free reaction conditions or use green solvents. | Reduces volatile organic compound (VOC) emissions and process waste. |

| Energy Efficiency | Design syntheses that operate at ambient temperature and pressure. | Lowers energy consumption and production costs. |

| Designing for Degradation | Incorporate biodegradable linkages into derivatives. | Creates materials that do not persist in the environment. mostwiedzy.pl |

Integration into Advanced and Niche Technological Applications

The unique hybrid structure of this compound—combining the rigidity of the alkyne core with the flexibility and functionality of the diglycerol ether chains—suggests its potential in a variety of high-performance applications.

Advanced Polymers: As a polyol, it can be a key component in synthesizing specialty polymers. It could be used to create poly(ether-urethane)s with tailored thermal and mechanical properties. mostwiedzy.plresearchgate.net The rigid butynyl group could enhance the stiffness and thermal stability of the resulting polymers, while the ether linkages provide flexibility.

Coatings and Adhesives: Derivatives of this compound could be used to formulate high-performance coatings, adhesives, sealants, and elastomers (CASE applications). wikipedia.org Its structure could improve adhesion, chemical resistance, and flexibility.

Surfactants and Emulsifiers: By functionalizing the terminal hydroxyl groups, a range of non-ionic surfactants could be developed. Diglycerol derivatives are known for their use in cosmetics and personal care products as moisturizers, emulsifiers, and viscosity modifiers. atamanchemicals.comnih.gov

Specialty Intermediates: The compound serves as a versatile intermediate. The parent molecule, 2-butyne-1,4-diol, is a precursor for Vitamin B6, herbicides, and plasticizers. nbinno.comatamankimya.com The diglycerol ether derivative could be a starting point for even more complex and high-value molecules in the pharmaceutical and agrochemical industries.

Table 4: Potential Niche Applications

| Application Area | Relevant Structural Features | Potential Role/Function |

|---|---|---|

| Polymer Chemistry | Multiple hydroxyl groups, rigid alkyne core. | Monomer or cross-linker for polyurethanes and polyesters with enhanced thermal/mechanical properties. mostwiedzy.plresearchgate.net |

| Material Modifiers | Diglycerol ether chains. | Reactive diluent for epoxy resins; plasticizer for synthetic resins. wikipedia.orggoogle.com |

| Personal Care | Polyol structure, ether linkages. | Humectant, emulsifier, or solubilizer in cosmetic formulations. atamanchemicals.comnih.gov |

| Fine Chemicals | Reactive alkyne and hydroxyl groups. | Versatile intermediate for the synthesis of pharmaceuticals and agrochemicals. nbinno.comatamankimya.com |

Q & A

Q. What are the common synthetic routes for producing 2-butyne-1,4-diol diglycerol ether, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation of 2-butyne-1,4-diol (e.g., using palladium or nickel catalysts) to intermediate diols, followed by etherification with glycidyl groups. For example, 1,4-butanediol diglycidyl ether can be synthesized via nucleophilic ring-opening reactions using epichlorohydrin and 1,4-butanediol in the presence of BF₃·etherate as a catalyst . Key factors include molar ratios (e.g., 1:2 for diol to epichlorohydrin), reaction temperature (80–120°C), and catalyst loading (2–5 wt%), which directly impact cross-linking efficiency and product purity .

Q. How does this compound function as a cross-linking agent in polymer hydrogels?

- Methodological Answer : The compound introduces epoxy groups that react with nucleophilic sites (e.g., -NH₂ or -OH) in polymers like hyaluronic acid. For instance, in hyaluronic acid hydrogels, the diglycidyl ether forms covalent bonds via ring-opening reactions, enhancing mechanical stability. Researchers use rheometry and swelling tests to quantify cross-linking density, with optimal conditions at pH 8–9 and 37°C for 24 hours . NMR spectroscopy (e.g., ¹H and ¹³C) is critical for verifying structural modifications .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : The compound is hygroscopic and may cause skin/eye irritation. Safety protocols include using fume hoods, nitrile gloves, and spill containment measures. Storage requires inert atmospheres (argon/nitrogen) at 4°C to prevent hydrolysis of epoxy groups. Toxicity data (e.g., LD₅₀ > 2000 mg/kg in rats) and SDS guidelines should be reviewed prior to use .

Advanced Research Questions

Q. How can catalytic hydrogenation of 2-butyne-1,4-diol be optimized to minimize over-reduction to 1,4-butanediol?

- Methodological Answer : Selective hydrogenation to cis-2-butene-1,4-diol (a key intermediate) requires precise control of catalyst type and reaction kinetics. Raney® nickel catalysts in batch reactors at 50–80°C and 1–5 bar H₂ pressure show >90% selectivity to cis-diols, while palladium on activated carbon reduces over-hydrogenation risks . Kinetic modeling reveals three reaction phases: rapid alkyne conversion, cis-diol formation, and isomerization to trans-diols. In situ FTIR or GC-MS monitors intermediate profiles .

Q. What advanced characterization techniques resolve contradictions in cross-linked hydrogel performance under varying physicochemical conditions?

- Methodological Answer : Discrepancies in hydrogel stability (e.g., swelling vs. mechanical strength) arise from cross-linking heterogeneity. Multi-angle light scattering (MALS) and small-angle X-ray scattering (SAXS) quantify network uniformity, while differential scanning calorimetry (DSC) identifies phase transitions linked to hydration . Comparative studies using dynamic mechanical analysis (DMA) under simulated physiological conditions (e.g., pH 7.4, 37°C) reconcile conflicting data on degradation rates .

Q. How do solvent-free hydrogenation strategies improve sustainability in synthesizing 2-buten-1,4-diol derivatives?

- Methodological Answer : Solvent-free systems using structured catalysts (e.g., Pd on mesoporous silica) enhance mass transfer and reduce waste. For example, fixed-bed reactors with filamentous active carbon-supported Pd achieve 99% conversion of 2-butyne-1,4-diol at 25°C and 1 bar H₂, minimizing solvent use and energy input . Lifecycle assessment (LCA) metrics, such as E-factor and atom economy, validate environmental benefits compared to traditional liquid-phase methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.